N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a dichlorobenzyl group
Preparation Methods
The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a dichlorobenzyl group. The tetrazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the functionalized thiazole and tetrazole rings with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts .
Chemical Reactions Analysis
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro groups to amines.
Scientific Research Applications
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide can be compared with similar compounds such as:
N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: This compound has a nitro group instead of a tetrazole ring, which alters its chemical reactivity and biological activity.
N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide:
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-3-6-16(20)12(7-13)8-15-9-21-18(28-15)23-17(27)11-1-4-14(5-2-11)26-10-22-24-25-26/h1-7,9-10H,8H2,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCSYISGSCVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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